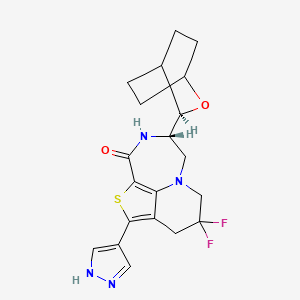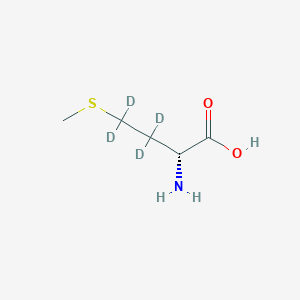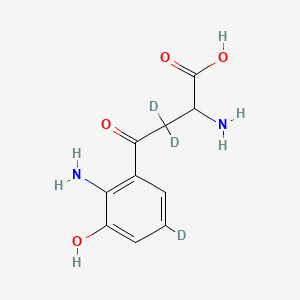
PI3K-IN-28
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PI3K-IN-28 is a small-molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) family, specifically designed to interfere with the PI3K signaling pathway. This pathway plays a crucial role in various cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of PI3K signaling is often associated with cancer progression, making PI3K inhibitors like this compound valuable in cancer research and therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PI3K-IN-28 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to enhance the compound’s specificity and potency. This step often involves reactions such as alkylation, acylation, and halogenation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and high-throughput purification methods .
Análisis De Reacciones Químicas
Types of Reactions
PI3K-IN-28 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and acids are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s properties .
Aplicaciones Científicas De Investigación
PI3K-IN-28 has a wide range of scientific research applications:
Cancer Research: It is extensively used to study the PI3K signaling pathway’s role in cancer progression and to develop targeted therapies.
Biology: The compound helps elucidate cellular processes such as apoptosis, autophagy, and cell migration.
Industry: The compound’s unique properties make it valuable in drug development and pharmaceutical research.
Mecanismo De Acción
PI3K-IN-28 exerts its effects by specifically inhibiting the PI3K enzyme, thereby blocking the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway. This inhibition leads to decreased cellular proliferation and increased apoptosis in cancer cells. The compound targets the p110α subunit of PI3K, which is frequently mutated in various cancers .
Comparación Con Compuestos Similares
Similar Compounds
Alpelisib: Another PI3K inhibitor used in cancer therapy.
Idelalisib: A PI3K delta-specific inhibitor approved for treating certain hematologic malignancies.
Copanlisib: A pan-class I PI3K inhibitor used in cancer treatment.
Uniqueness
PI3K-IN-28 stands out due to its high specificity for the p110α subunit, making it particularly effective in targeting cancers with PIK3CA mutations. Its unique structure and functional group modifications contribute to its potency and selectivity, distinguishing it from other PI3K inhibitors .
Propiedades
Fórmula molecular |
C26H16F9N3O3S2 |
|---|---|
Peso molecular |
653.5 g/mol |
Nombre IUPAC |
[4-[(E)-[(Z)-(3,4-diphenyl-1,3-thiazol-2-ylidene)hydrazinylidene]methyl]phenyl] 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C26H16F9N3O3S2/c27-23(28,25(31,32)33)24(29,30)26(34,35)43(39,40)41-20-13-11-17(12-14-20)15-36-37-22-38(19-9-5-2-6-10-19)21(16-42-22)18-7-3-1-4-8-18/h1-16H/b36-15+,37-22- |
Clave InChI |
HNBHTMGDVLPSOT-HSTUYHSTSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CS/C(=N\N=C\C3=CC=C(C=C3)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)/N2C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=NN=CC3=CC=C(C=C3)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)N2C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide](/img/structure/B12420524.png)
![3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B12420536.png)









